molecular formula C5H10O4S B13782393 1-(Methanesulfonyl)-3-methoxypropan-2-one CAS No. 728019-59-8

1-(Methanesulfonyl)-3-methoxypropan-2-one

Cat. No.: B13782393
CAS No.: 728019-59-8
M. Wt: 166.20 g/mol
InChI Key: VOOALQGOSKPOKP-UHFFFAOYSA-N
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Description

1-Methoxy-3-(methylsulfonyl)-2-propanone is an organic compound with the molecular formula C5H10O4S It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-(methylsulfonyl)-2-propanone typically involves the reaction of methoxypropanone with a sulfonylating agent. One common method is the reaction of 1-methoxy-2-propanone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of 1-Methoxy-3-(methylsulfonyl)-2-propanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(methylsulfonyl)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Brominated or chlorinated derivatives.

Scientific Research Applications

1-Methoxy-3-(methylsulfonyl)-2-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(methylsulfonyl)-2-propanone involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-3-(methylsulfonyl)benzene: Similar structure but with a benzene ring instead of a propanone backbone.

    1-Methoxy-2-propanone: Lacks the methylsulfonyl group.

    3-Methoxyphenyl methyl sulfone: Contains a phenyl ring instead of a propanone backbone.

Uniqueness

1-Methoxy-3-(methylsulfonyl)-2-propanone is unique due to the combination of its methoxy and methylsulfonyl groups attached to a propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

728019-59-8

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

1-methoxy-3-methylsulfonylpropan-2-one

InChI

InChI=1S/C5H10O4S/c1-9-3-5(6)4-10(2,7)8/h3-4H2,1-2H3

InChI Key

VOOALQGOSKPOKP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CS(=O)(=O)C

Origin of Product

United States

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